Calcobutrol

Descripción general

Descripción

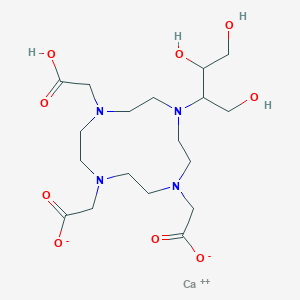

Calcobutrol is a new macrocyclic polyhydroxylated gadolinium chelate derivative . It can be used as a contrast agent for Magnetic Resonance Imaging (MRI) and is a component of Gadavist . It is a white or off-white powder .

Synthesis Analysis

A method to produce Calcobutrol involves obtaining butrol by reacting a decomplexing agent and gadobutrol, and then obtaining Calcobutrol by making calcium ions react with the butrol . This method is capable of obtaining Calcobutrol at high purity .Molecular Structure Analysis

The molecular formula of Calcobutrol is C18H32CaN4O9 . Its average mass is 488.546 Da and its monoisotopic mass is 488.179535 Da .Chemical Reactions Analysis

The production of Calcobutrol includes a step of obtaining butrol by reacting a decomplexing agent and gadobutrol, and a step of obtaining Calcobutrol by making calcium ions react with the butrol .Physical And Chemical Properties Analysis

Calcobutrol is a solid, white to off-white powder . The boiling point is 738.5°C at 760 mmHg .Aplicaciones Científicas De Investigación

Medical Imaging Enhancement

Calcobutrol is primarily used as an additive in the galenic formulations of Gadobutrol, a gadolinium-containing contrast agent for nuclear spin tomography, commonly known as MRI . It enhances the contrast of images, providing clearer and more detailed visual information, which is crucial for accurate diagnosis.

Prevention of Free Gadolinium Release

The compound plays a significant role in preventing the release of free gadolinium ions from contrast agent formulations. This is important because free gadolinium ions can be toxic, and their release could lead to serious health issues .

Stabilization of Contrast Agents

By forming a calcium complex, Calcobutrol stabilizes gadolinium-containing contrast agents. This stabilization is crucial for the long-term storage and efficacy of these agents, ensuring that they remain effective even after years of storage .

Development of Diagnostic Formulations

The compound is used in the development of diagnostic formulations, particularly in enhancing the safety and efficacy of MRI contrast agents. Its role in such formulations is to ensure that the agents provide the necessary imaging enhancement without compromising patient safety .

Chemical Process Optimization

The production process of Calcobutrol involves optimization techniques to achieve the desired purity and yield. This process is significant for the chemical industry as it can be applied to other compounds, improving efficiency and reducing waste .

Toxicity Mitigation in Imaging Agents

Calcobutrol mitigates the toxicity of gadolinium ions in imaging agents. This application is crucial for patient safety, as it reduces the risk of nephrogenic systemic fibrosis, a rare but serious condition associated with gadolinium-based agents .

Mecanismo De Acción

Target of Action

Calcobutrol, also known as a macrocyclic polyhydroxylated gadolinium chelate derivative, is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI) . It is a component of Gadavist, a gadolinium-based contrast agent (GBCA) .

Mode of Action

The mode of action of Calcobutrol is closely related to its role as a contrast agent in MRI. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) .

Biochemical Pathways

It is known that calcobutrol plays a crucial role in preventing the release of free gadolinium in the formulations of gadobutrol .

Pharmacokinetics

It is known that gadobutrol, which calcobutrol is a component of, is rapidly distributed in the extracellular space .

Result of Action

The molecular and cellular effects of Calcobutrol’s action are primarily observed in its role as a contrast agent in MRI. It enhances the visibility of certain tissues or blood vessels during an MRI scan .

Action Environment

It is known that the formulation of gadobutrol, which includes calcobutrol, is sold as a 1 molar aqueous solution . This suggests that the solution’s concentration and pH could potentially influence Calcobutrol’s action.

Safety and Hazards

Propiedades

IUPAC Name |

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLKDXFGQNCFQW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

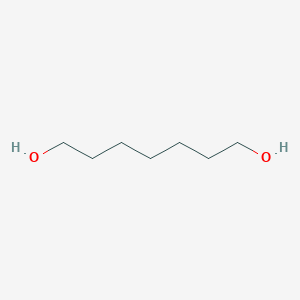

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934356 | |

| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcobutrol | |

CAS RN |

151878-23-8 | |

| Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

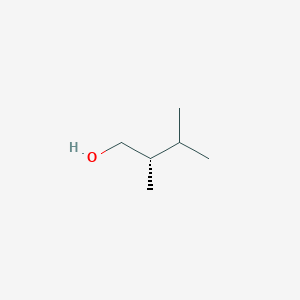

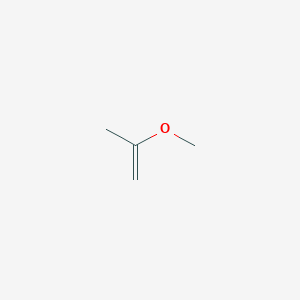

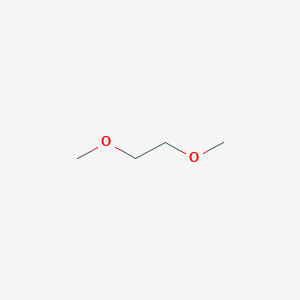

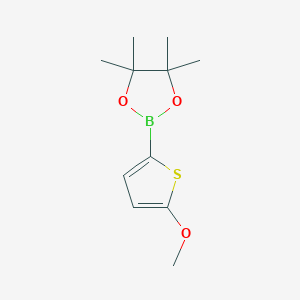

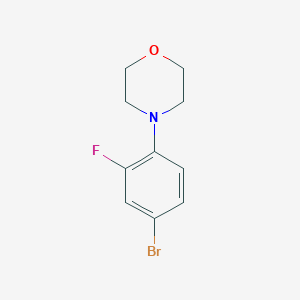

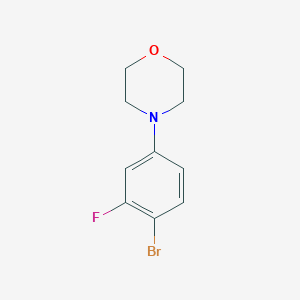

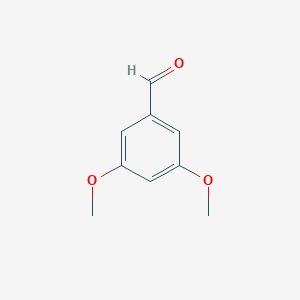

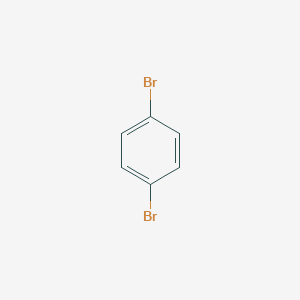

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)